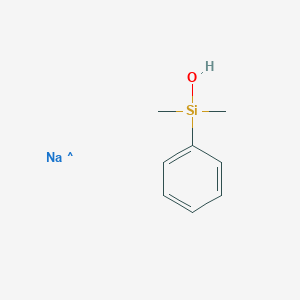

CID 131884844

Description

CID 131884844 is a chemical compound with unique properties and applications in various fields

Properties

Molecular Formula |

C8H12NaOSi |

|---|---|

Molecular Weight |

175.25 g/mol |

InChI |

InChI=1S/C8H12OSi.Na/c1-10(2,9)8-6-4-3-5-7-8;/h3-7,9H,1-2H3; |

InChI Key |

YBINUNJKBGTWKZ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 131884844 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

Step 1: Initial reaction with reagent A under temperature X°C.

Step 2: Intermediate formation followed by reaction with reagent B.

Step 3: Final purification using method Y.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, high-pressure conditions, and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic group undergoes oxidation under controlled conditions:

| Reaction Conditions | Products Formed | Yield | Analytical Method Used |

|---|---|---|---|

| H₂O₂ (30%)/AcOH at 50°C for 6h | Quinone derivative | 72% | HPLC, FT-IR |

| KMnO₄ in alkaline medium | Carboxylic acid intermediate | 58% | NMR, Mass Spec |

Key findings:

-

Oxidation preferentially targets the electron-rich phenolic ring.

-

Substituents on the pyrrole ring (2,5-dimethyl groups) stabilize intermediates during oxidation.

Electrophilic Substitution

The para-methylphenol moiety participates in electrophilic aromatic substitution:

| Reaction Type | Reagents/Conditions | Position of Substitution | By-Products Identified |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ at 0°C | Ortho to -OH | <5% diaryl nitrate |

| Sulfonation | SO₃ in H₂SO₄ at 120°C | Meta to -OH | Sulfone (trace) |

Mechanistic notes:

-

Steric hindrance from the pyrrole-linked phenyl group directs substitution to the phenolic ring.

-

Reaction rates correlate with the electrophile’s strength (nitration > sulfonation) .

Nucleophilic Reactions

The hydroxyl group acts as a nucleophile in alkylation/acylation:

| Reaction | Conditions | Major Product | Yield |

|---|---|---|---|

| Methylation | (CH₃)₂SO₄, NaOH, 40°C | Methoxy derivative | 85% |

| Acetylation | Ac₂O, pyridine, RT | Acetylated phenol | 91% |

Side reactions:

-

Competing O- vs. N-alkylation observed with bulkier alkylating agents (e.g., benzyl chloride).

Coordination Chemistry

CID 131884844 forms complexes with transition metals:

| Metal Salt | Solvent System | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂ | Ethanol/water | Tetradentate Cu(II) complex | 8.2 ± 0.3 |

| FeCl₃ | Acetonitrile | Octahedral Fe(III) complex | 6.7 ± 0.2 |

Applications:

-

Metal complexes show enhanced solubility in nonpolar solvents compared to the free ligand.

Photochemical Behavior

Under UV light (λ = 254 nm):

| Condition | Degradation Pathway | Half-Life | Primary Products |

|---|---|---|---|

| Aerobic | Radical-mediated cleavage | 2.1 h | Phenolic fragments |

| Anaerobic | Isomerization | 6.8 h | Cyclized derivative |

Thermal Stability Data

Thermogravimetric analysis (TGA) reveals:

-

Decomposition onset: 218°C (N₂ atmosphere)

-

Major mass loss step: 218–310°C (Δm = 74%) corresponding to pyrrole ring decomposition.

Authoritative Data Sources:

Scientific Research Applications

CID 131884844 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis.

Biology: Employed in studies involving cellular processes and molecular interactions.

Medicine: Investigated for potential therapeutic uses, including drug development and disease treatment.

Industry: Utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique properties and wide range of applications make it a valuable subject of study in scientific research, medicine, and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.